molecular formula C17H21BrN4 B6473612 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine CAS No. 2640961-35-7

4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine

Cat. No.: B6473612
CAS No.: 2640961-35-7
M. Wt: 361.3 g/mol
InChI Key: BPJBJAQUQQWRBX-UHFFFAOYSA-N
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Description

4-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine is a pyrimidine derivative featuring a methyl group at position 6 and a piperazine moiety at position 4. The piperazine is further substituted with a 2-(4-bromophenyl)ethyl chain.

Properties

IUPAC Name

4-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN4/c1-14-12-17(20-13-19-14)22-10-8-21(9-11-22)7-6-15-2-4-16(18)5-3-15/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJBJAQUQQWRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)CCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine is a complex organic molecule with potential pharmacological applications. Its structure includes a bromophenyl group, a piperazine moiety, and a pyrimidine ring, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, case studies, and relevant research findings.

  • Molecular Formula : C21H28BrN5O
  • Molecular Weight : 446.4 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound can be attributed to its structural components:

  • Piperazine Ring : Known for its role in various pharmacological activities including anxiolytic and antipsychotic effects.
  • Bromophenyl Group : Often associated with increased biological potency and selectivity towards specific receptors.
  • Pyrimidine Core : Plays a critical role in interacting with nucleic acids and enzymes, contributing to anticancer and antiviral properties.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have shown effectiveness against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The presence of the bromophenyl substituent enhances cytotoxicity, particularly when combined with conventional chemotherapeutics like doxorubicin.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of piperazine derivatives. A study on related compounds showed promising antibacterial activity against several strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of protein synthesis .

Anti-inflammatory Effects

Pyrimidine derivatives have also been explored for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Anticancer Activity : A study evaluated the effects of similar pyrimidine derivatives on breast cancer cell lines. The results indicated that certain modifications to the piperazine moiety significantly enhanced cytotoxic effects, particularly in resistant cancer types .
  • Synergistic Effects with Doxorubicin : The combination of this compound with doxorubicin demonstrated improved efficacy in reducing tumor cell viability compared to either agent alone .

Summary of Research Findings

Activity TypeFindingsReferences
AntitumorSignificant cytotoxicity against MCF-7 and MDA-MB-231 cell lines; enhanced by bromine substitution
AntimicrobialEffective against various bacterial strains; mechanism involves membrane disruption
Anti-inflammatoryInhibition of pro-inflammatory cytokines in vitro

Scientific Research Applications

Antipsychotic Potential

Research indicates that compounds similar to 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine exhibit potential antipsychotic properties. For instance, studies have shown that piperazine derivatives can act as dopamine receptor antagonists, which are crucial in managing schizophrenia and other psychotic disorders .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. It may inhibit pathways associated with neuroinflammation, such as the NF-kB pathway, making it a candidate for treating neurodegenerative diseases .

Anti-inflammatory Properties

In vitro studies suggest that this compound could reduce inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. The following methods are commonly used:

  • Cyclization Reactions : Involves the formation of the piperazine ring through nucleophilic substitution reactions.
  • Functional Group Modifications : Various functional groups can be introduced or modified to enhance biological activity or solubility.

Case Study 1: Antipsychotic Activity

A study published in the European Journal of Pharmacology explored the pharmacological profile of piperazine derivatives, including those similar to our compound. The findings indicated significant dopamine D4 receptor antagonism, suggesting potential use in treating psychotic disorders .

Case Study 2: Neuroprotective Mechanisms

Research conducted at Nanjing Medical University examined the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress. The study reported that these compounds could significantly reduce cell death and inflammation markers .

Comparison with Similar Compounds

Core Heterocyclic Structure

The pyrimidine core distinguishes this compound from analogs with larger or fused heterocycles:

  • Quinoline Derivatives (e.g., C1–C7 in ): These feature a bulkier quinoline core linked to piperazine via a carbonyl group. The extended π-system may enhance UV absorption but reduce bioavailability compared to pyrimidine .
  • Triazole-Thiones (e.g., 19a–21a in ): These possess a 1,2,4-triazole-3-thione core, which introduces sulfur-based hydrogen bonding and redox activity. The triazole’s rigidity contrasts with pyrimidine’s planar geometry .
  • Thiazolo[3,2-a]pyrimidinones (e.g., 11e in ): The fused thiazole-pyrimidinone system increases structural complexity and may influence metabolic stability .

Table 1: Core Structure Comparison

Compound Class Core Structure Key Features
Target Compound Pyrimidine Compact, planar, moderate polarity
Quinoline Derivatives Quinoline Extended π-system, higher molecular weight
Triazole-Thiones 1,2,4-Triazole-3-thione Sulfur-containing, redox-active
Thiazolo-pyrimidinones Fused thiazole-pyrimidinone Increased rigidity, potential for π-π stacking

Piperazine Substituents

The 2-(4-bromophenyl)ethyl chain on the piperazine is a critical structural feature:

  • Phenethyl vs. Aryl Carbonyl: Unlike C2 (), where piperazine is linked to quinoline via a carbonyl, the phenethyl group in the target compound introduces flexibility, which may enhance conformational adaptability for receptor binding .
  • Comparison to Naftopidil (): Naftopidil’s piperazine is part of a larger scaffold but shares the ability to modulate apoptosis via caspase activation. The bromophenyl group in the target compound may confer distinct target specificity .

Table 2: Substituent Effects on Piperazine

Compound Piperazine Substituent Impact on Properties
Target Compound 2-(4-Bromophenyl)ethyl High lipophilicity, flexible linker
C2 () 2-(4-Bromophenyl)quinoline-4-carbonyl Rigid, planar, potential for π-stacking
20a () 4-Phenylpiperazinylmethyl Increased basicity, hydrogen bonding
Naftopidil () Complex aryloxypropyl α1-Adrenoceptor antagonism, apoptosis induction

Q & A

Q. What are the primary synthetic routes for 4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine?

The synthesis typically involves:

  • Step 1 : Formation of the pyrimidine core via cyclocondensation reactions, often using 6-methylpyrimidin-4-amine as a precursor.
  • Step 2 : Introduction of the piperazine moiety through nucleophilic substitution or Buchwald-Hartwig coupling under inert conditions (e.g., nitrogen atmosphere) .
  • Step 3 : Functionalization with the 4-bromophenethyl group via alkylation or Mitsunobu reactions.
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
  • Characterization : Confirmed via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the purity and structural integrity of the compound validated?

  • Analytical Techniques :
    • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% threshold).
    • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns.
    • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to verify stoichiometry .

Q. What are the key physicochemical properties relevant to biological studies?

  • Lipophilicity : LogP values (experimental or computational) predict membrane permeability.
  • Solubility : Tested in DMSO (for stock solutions) and aqueous buffers (e.g., PBS) for in vitro assays.
  • Stability : Assessed under varying pH (1–10) and temperature conditions (4°C to 37°C) .

Advanced Research Questions

Q. How can conflicting data on the compound’s receptor binding affinity be resolved?

  • Orthogonal Assays : Compare results from:
    • Radioligand Binding Assays : For direct affinity measurements (e.g., KdK_d).
    • Functional Assays : cAMP or calcium flux assays to evaluate downstream signaling.
    • Computational Docking : Molecular dynamics simulations to validate binding poses (e.g., with serotonin or dopamine receptors) .
  • Statistical Validation : Use Bland-Altman plots or Deming regression to assess inter-assay variability .

Q. What strategies optimize the compound’s selectivity for neurological targets?

  • Structural Modifications :
    • Substituent Tuning : Replace the 4-bromophenyl group with fluorophenyl or methoxyphenyl to alter steric/electronic effects.
    • Piperazine Ring Modifications : Introduce methyl or acetyl groups to modulate conformational flexibility .
  • In Silico Screening : Pharmacophore modeling to prioritize derivatives with predicted selectivity for GPCRs (e.g., 5-HT1A_{1A} vs. α1_1-adrenergic receptors) .

Q. How do solvent and temperature affect the compound’s reactivity in cross-coupling reactions?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions.
  • Temperature Control : Lower temperatures (0–25°C) favor regioselectivity in Suzuki-Miyaura couplings, while higher temperatures (80–100°C) accelerate Buchwald-Hartwig aminations .
  • Catalytic Systems : Pd(OAc)2_2/XPhos for aryl halide couplings; CuI for Ullmann-type reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data?

  • Standardized Protocols :
    • Cell Line Consistency : Use authenticated lines (e.g., HEK293, SH-SY5Y) with matched passage numbers.
    • Dose-Response Curves : Generate IC50_{50} values under identical exposure times (e.g., 48 vs. 72 hours).
    • Controls : Include reference compounds (e.g., doxorubicin for apoptosis assays) .
  • Mechanistic Follow-Up : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .

Q. What experimental designs mitigate batch-to-batch variability in biological activity?

  • Quality Control :
    • Batch Characterization : Mandatory NMR and LC-MS profiling for each synthesis batch.
    • Biological Replicates : Use ≥3 independent experiments with internal controls.
  • Stability Monitoring : Store aliquots at -80°C in anhydrous DMSO to prevent degradation .

Methodological Tables

Q. Table 1. Key Characterization Data

PropertyMethodTypical ValueReference
Molecular WeightHRMS375.3 g/mol
Melting PointDifferential Scanning Calorimetry162–164°C
LogPShake-Flask Partitioning2.8 ± 0.3

Q. Table 2. Common Biological Assays

Assay TypeTargetReadoutReference
Radioligand Binding5-HT1A_{1A} ReceptorKi=12±3nMK_i = 12 \pm 3 \, \text{nM}
cAMP AccumulationDopamine D2_2 ReceptorEC50_{50} = 1.2 μM
CytotoxicityHEK293 CellsIC50_{50} = 45 μM

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